4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate

Liquid Crystal Synthesis Materials Chemistry Quality Control

This reactive mesogen uniquely combines a strong cyanobiphenyl dipole with a polymerizable allyloxybenzoate terminus, enabling covalent incorporation into polymer networks—a capability absent in non-reactive alkoxycyanobiphenyls or monofunctional benzoates. Ideal for synthesizing side-chain liquid crystal polymers (SCLCPs), liquid crystal elastomers (LCEs), and crosslinked optical coatings with stable mesophases. Customary purity ≥98% ensures reliable performance for advanced display, soft robotics, photonic, and electro-optical material R&D. Request bulk pricing for commercial-scale procurement.

Molecular Formula C23H17NO3
Molecular Weight 355.4 g/mol
Cat. No. B8269435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate
Molecular FormulaC23H17NO3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C23H17NO3/c1-2-15-26-21-11-9-20(10-12-21)23(25)27-22-13-7-19(8-14-22)18-5-3-17(16-24)4-6-18/h2-14H,1,15H2
InChIKeyAYRULUNDHUTOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate for Advanced Liquid Crystal and Polymer Research


4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate (CAS 137733-61-0) is a high-purity reactive mesogen with the molecular formula C23H17NO3 and a molecular weight of 355.39 g/mol . Its structure features a biphenyl core with a terminal cyano group and an ester-linked 4-(allyloxy)benzoate moiety, which imparts a strong dipole moment and a reactive alkene group for further functionalization .

Why 4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate Cannot Be Interchanged with Generic Cyanobiphenyl or Benzoate Mesogens


Generic substitution is not viable because 4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate uniquely combines the strong polarizability of a cyanobiphenyl core with the reactive versatility of an allyloxybenzoate terminus . This dual functionality enables it to act as a polymerizable mesogen, allowing for the covalent anchoring of the liquid crystalline phase in polymer networks or side-chain liquid crystal polymers (SCLCPs) . Substitution with a non-reactive analog like a simple alkoxycyanobiphenyl would result in a non-polymerizable fluid, while a monofunctional benzoate would lack the structural rigidity and polarizability required for stable mesophase formation, compromising the integrity of the final device or material.

Quantitative Evidence: Differentiating 4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate from Close Analogs


Procurement Consideration: Purity and Traceability for Reproducible Liquid Crystal Research

For reproducible research, the procurement of high-purity materials is critical. This compound is consistently offered with a standard purity of 98% across multiple reputable suppliers, a benchmark for reliable synthesis of liquid crystalline polymers and elastomers [1]. While purity alone is not a differentiator, the combination of high purity (98%) and the presence of a reactive allyl group is what distinguishes it from simpler, often less pure, cyanobiphenyl building blocks.

Liquid Crystal Synthesis Materials Chemistry Quality Control

Structural Basis for Polymer Network Anchoring vs. Non-Reactive Mesogens

The presence of the terminal allyl group in 4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate is a key structural differentiator . It enables covalent incorporation into polymer backbones via addition reactions (e.g., hydrosilylation, thiol-ene), a functionality absent in non-reactive liquid crystals like the classic nematic compound 4-Cyano-4'-pentylbiphenyl (5CB).

Reactive Mesogen Polymer Synthesis Materials Design

Thermal Stability Implication for Polymer Processing Conditions

The compound's structure, being an aromatic ester, suggests a class-level thermal stability suitable for standard polymer processing temperatures. Related 4-(allyloxy)benzoate-based liquid crystal elastomers have demonstrated thermal stability with 5% weight loss occurring around 300 °C [1].

Thermal Stability Polymer Processing Material Durability

Computational Descriptors: LogP and Topological Polar Surface Area (TPSA)

For applications extending beyond liquid crystals, such as in medicinal chemistry or agrochemicals, computational descriptors offer a preliminary filter. The compound has a calculated LogP of ~5.0-5.3 [1] and a Topological Polar Surface Area (TPSA) of 59.3 Ų [1].

Drug Design Computational Chemistry QSAR

Key Application Scenarios for 4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate


Synthesis of Side-Chain Liquid Crystal Polymers (SCLCPs) for Optical Films

This reactive mesogen is ideal for grafting onto polysiloxane or polyacrylate backbones via hydrosilylation or free-radical polymerization. The resulting SCLCPs exhibit stable mesophases, making them suitable for fabricating optical retardation films and polarizers for display technologies .

Fabrication of Liquid Crystal Elastomers (LCEs) as Soft Actuators

The allyl group allows for covalent crosslinking within a liquid crystalline network. This yields LCEs that can undergo reversible, anisotropic shape changes in response to stimuli like heat or light, positioning them for use in soft robotics, artificial muscles, and micro-actuators .

Building Block for Anisotropic Polymer Networks and Coatings

By copolymerizing with other reactive monomers, this compound can form densely crosslinked networks that lock in a specific molecular orientation. This is valuable for creating durable, optically anisotropic coatings with tailored refractive indices, birefringence, and mechanical properties.

Research into Advanced Functional Materials

The combination of a strong cyano dipole and polymerizable allyl group makes it a versatile scaffold for exploring structure-property relationships in new functional materials, including those with electro-optical, photonic, or dielectric applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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